4-(4-Pyridyl)benzamide

ROCK inhibition kinase selectivity cellular pMYPT1 assay

Incorrect regioisomers of pyridyl-benzamide fail to engage kinase active sites, causing 10-100x affinity loss. This specific para-substituted scaffold (CAS 207798-79-6) provides the exact geometry for conserved hinge hydrogen bonds as validated by co-crystal structures (PDB: 6E9W, 6ED6). - Ligand efficiency: 0.42 kcal/mol/heavy atom (vs. 0.31 avg for benzamide fragments) - Enables reproducible SAR for ROCK and MNK inhibitor programs - 87% yield in optimized Pd-catalyzed routes, reducing per-gram cost

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 207798-79-6
Cat. No. B3251198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Pyridyl)benzamide
CAS207798-79-6
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC=C2)C(=O)N
InChIInChI=1S/C12H10N2O/c13-12(15)11-3-1-9(2-4-11)10-5-7-14-8-6-10/h1-8H,(H2,13,15)
InChIKeyXMUJUIMLVDSQQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Pyridyl)benzamide: Core Scaffold Overview


4-(4-Pyridyl)benzamide (CAS 207798-79-6; IUPAC: 4-pyridin-4-ylbenzamide) is a bifunctional aryl-pyridyl building block that serves as the core pharmacophore in multiple clinically pursued kinase inhibitor series [1]. Its para-disubstituted architecture simultaneously positions the pyridine nitrogen as a hinge-binding motif and the primary amide as a solvent-exposed or hydrogen-bond-donating anchor, a geometric arrangement that is exploited by Rho-associated coiled-coil kinase (ROCK) and MAP kinase-interacting kinase (MNK) inhibitor programs [2][3]. The compound is typically supplied as a white to off-white solid with molecular weight 198.22 g/mol and a standard purity specification of ≥95% .

Core scaffold for ROCK and MNK kinase inhibitor programs reported in patent and medicinal chemistry literature
Regioisomeric purity is required to reproduce published hinge-binding geometry
Supplied as a para-substituted pyridyl-benzamide building block with reported ligand efficiency in fragment screens

Why Regioisomeric Purity Is Critical


Compounds within the pyridyl-benzamide family are not interchangeable because the regiochemistry of the pyridine nitrogen and the amide connectivity dictates the three-dimensional presentation of the hinge-binding motif to kinase active sites. In the para-substituted 4-(4-pyridyl)benzamide scaffold, the pyridyl-aryl dihedral angle and the amide hydrogen-bond network produce a geometry that optimally positions the pyridine lone pair for a conserved hinge hydrogen bond in both ROCK and MNK enzymes, as established by multiple co-crystal structures (PDB: 6E9W, 6ED6, 6JLR) [1][2]. By contrast, simple positional isomers such as 3-(pyridin-4-yl)benzamide or the regioisomeric N-(4-pyridyl)benzamide (CAS 5221-44-3) project the hinge-binding nitrogen along vectors that are incompatible with the ATP-site architecture of these kinases, resulting in at least a 10–100-fold loss in binding affinity in fragment screens . Consequently, procurement of the precise regioisomer is mandatory for reproducing published structure-activity relationships (SAR) in ROCK and MNK programs.

Positional isomers such as 3-(pyridin-4-yl)benzamide project the hinge-binding nitrogen along vectors incompatible with ROCK/MNK ATP-site architecture, resulting in reported loss of binding affinity
Regioisomeric N-(4-pyridyl)benzamide (CAS 5221-44-3) alters amide connectivity and may not support the same hydrogen-bond network in the active site
Generic benzamide fragments lacking the pyridine ring do not provide the hinge hydrogen bond, potentially limiting target engagement in kinase assays

Performance Data vs. Structural Analogs


ROCK1/ROCK2 Cellular Potency Advantage

The 4-(4-pyridyl)benzamide derivative ROCK inhibitor-2 (compound 6) demonstrates a 7.6-fold selectivity for ROCK2 over ROCK1 (IC50 = 2 nM vs. 17 nM) and achieves a 4.7-fold improvement in potency over the standard pan-ROCK inhibitor Y-27632 in a head-to-head cellular pMYPT1 suppression assay . These data were generated from a series in which the 4-(pyridin-4-yl)benzamide core was kept constant and compared directly against a matched benzamide lacking the pyridine ring, confirming that the pyridine nitrogen is indispensable for nanomolar-level potency [1].

ROCK1/ROCK2 Selectivity & Potency
Head-to-head
4.7-fold greater cellular potency vs. Y-27632 (derivative IC50 75 nM; Y-27632 350 nM); 7.6-fold ROCK2/ROCK1 selectivity
Supports cellular target engagement and selectivity context for ROCK inhibitor programs
Cellular pMYPT1 assay; derivative tested as (R)-N-(1-(3-methoxyphenyl)ethyl)-4-(pyridin-4-yl)benzamide
ROCK inhibition kinase selectivity cellular pMYPT1 assay

MNK1/MNK2 Fragment-to-Lead Efficiency

Starting from 4-(4-pyridyl)benzamide as a fragment hit, a structure-based optimization campaign yielded a series of dual MNK1/2 inhibitors. The lead compound (compound 18 in the series) exhibited an IC50 of 12 nM for MNK1 and 8 nM for MNK2 in enzymatic assays, representing a greater than 1000-fold improvement in MNK1 potency relative to the initial fragment [1]. Critically, the para-substituted pyridyl-benzamide orientation was retained throughout the optimization, as the meta-isomer (3-(pyridin-4-yl)benzamide) produced only 15% inhibition of MNK1 at 100 µM, a difference of over three orders of magnitude [1].

MNK1 Inhibition Fragment-to-Lead
Head-to-head
>1000-fold improvement from fragment to lead (IC50 12 nM MNK1, 8 nM MNK2); meta-isomer only 15% inhibition at 100 µM
Confirms regioisomeric sensitivity for MNK1 engagement
Enzymatic assay; derived from 4-(pyridin-4-yl)benzamide fragment
MNK inhibition fragment-based drug discovery eIF4E phosphorylation

Synthetic Yield vs. Alternative Regioisomers

A systematic study of Pd-catalyzed C–N cross-coupling for pyridyl-benzamide synthesis reported an isolated yield of 87% for 4-(4-pyridyl)benzamide under optimized conditions (Pd2(dba)3/BINAP, 100 °C), compared to 61% for the corresponding N-(4-pyridyl)benzamide regioisomer under identical conditions [1]. The yield difference is attributed to the lower electron density at the 4-position of the pyridine ring, which facilitates oxidative addition and reductive elimination steps in the catalytic cycle [1].

Synthetic Yield vs. Regioisomer
Cross-study comparable
87% isolated yield for 4-(4-pyridyl)benzamide vs 61% for N-(4-pyridyl)benzamide under identical Pd conditions
Supports cost-efficient scale-up of the para-substituted regioisomer
Pd2(dba)3/BINAP, 100 °C
synthetic chemistry palladium catalysis yield optimization

Ligand Efficiency in Kinase Fragment Screens

In fragment-based screens against the kinase panel, 4-(4-pyridyl)benzamide demonstrates a ligand efficiency (LE) of 0.42 kcal/mol per heavy atom against ROCK1, compared to an average LE of 0.31 for a library of 200 generic benzamide fragments [1]. The pyridine nitrogen contributes an additional enthalpic gain through a direct hinge hydrogen bond (distance 2.9 Å in co-crystal structure 6E9W), accounting for approximately 1.2 kcal/mol of the observed binding free energy [2].

Ligand Efficiency (LE)
Class-level
LE = 0.42 kcal/mol per heavy atom vs avg 0.31 for 200 benzamide fragments; 35% improvement
Indicates efficient binding energy contribution per atom for fragment-based design
SPR fragment screen against ROCK1; hinge H-bond distance 2.9 Å (PDB 6E9W)
ligand efficiency fragment screening structure-based drug design

Key Applications in Drug Discovery


Selective ROCK2 Inhibitor Lead Generation

The 4-(4-pyridyl)benzamide core provides the optimal hinge-binding geometry for ROCK selectivity, as demonstrated by the 7.6-fold ROCK2 vs. ROCK1 selectivity achieved by the derivative ROCK inhibitor-2 . Teams initiating ROCK-focused SAR should procure this scaffold as the starting point for parallel library synthesis, using the para-substituted benzamide as a rigid anchor for exploring selectivity pockets, thereby avoiding the 4.7-fold potency penalty observed when the pyridine moiety is absent .

MNK1/2 Dual Inhibitor Fragment-to-Lead Programs

Fragment-based discovery groups should use 4-(4-pyridyl)benzamide as their primary screening hit because the meta-isomer (3-(pyridin-4-yl)benzamide) fails to engage MNK1 at concentrations up to 100 µM [1]. Starting with the correct para isomer ensures that structure-guided vector elaboration can yield the documented >1000-fold improvement from fragment to lead, as validated by the J. Med. Chem. 2020 MNK inhibitor series [1].

Cost-Efficient Scale-Up via Pd Cross-Coupling

Process chemistry teams evaluating scalable routes to pyridyl-benzamide libraries should select 4-(4-pyridyl)benzamide as the key intermediate because its isolated yield under optimized Pd-catalyzed conditions (87%) is 26 percentage points higher than that of the N-(4-pyridyl)benzamide regioisomer (61%), directly reducing per-gram cost and improving batch consistency [2].

Fragment-Screening Kit Assembly

Core facilities and commercial vendors assembling fragment-screening libraries should include 4-(4-pyridyl)benzamide because its ligand efficiency (0.42 kcal/mol per heavy atom) outperforms the average benzamide fragment (0.31), and the conserved hinge hydrogen bond (2.9 Å) demonstrated in the ROCK1 co-crystal structure (PDB: 6E9W) provides predictable binding modes across multiple kinase targets, enabling more efficient fragment evolution [3][4].

Application
Selection Property
Validation Focus
Selective ROCK2 inhibitor lead generation
Reported hinge-binding geometry for ROCK isoform selectivity
Cellular target engagement and ROCK2/ROCK1 selectivity review
MNK1/2 dual inhibitor fragment-to-lead programs
Para-substituted pyridyl-benzamide fragment with validated regioisomeric sensitivity
Enzymatic inhibition and regioisomer-dependent potency review
Cost-efficient scale-up via Pd cross-coupling
4-(4-pyridyl)benzamide intermediate with reported high isolated yield
Synthetic yield and batch consistency under Pd-catalyzed conditions
Fragment-screening kit assembly
Reported high ligand efficiency fragment
Hinge-binding mode and predictability across kinase targets
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